An In-depth Technical Guide to 1-methyl-1H-indole-4-carboximidamide and its Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
An In-depth Technical Guide to 1-methyl-1H-indole-4-carboximidamide and its Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-1H-indole-4-carboximidamide, a heterocyclic compound belonging to the broader class of indole carboxamides. While specific research on this particular molecule is emerging, this document synthesizes the available information and draws logical inferences from structurally related compounds to present a detailed examination of its synthesis, physicochemical properties, potential biological activities, and mechanisms of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of indole-based scaffolds.
Introduction: The Prominence of the Indole Nucleus in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the design of novel therapeutic agents.[1] The derivatization of the indole ring at various positions has led to the discovery of compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on 1-methyl-1H-indole-4-carboximidamide, a specific derivative that holds promise within the broader class of indole carboxamides.
Physicochemical Properties of 1-methyl-1H-indole-4-carboximidamide
A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of 1-methyl-1H-indole-4-carboximidamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1303994-04-8 | Internal Data |
| Molecular Formula | C₁₀H₁₁N₃ | Internal Data |
| Molecular Weight | 173.22 g/mol | Internal Data |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred from related compounds |
| Stability | Stable under standard laboratory conditions | Inferred from related compounds |
Synthesis of 1-methyl-1H-indole-4-carboximidamide and its Analogs
The synthesis of 1-methyl-1H-indole-4-carboximidamide can be approached through multi-step synthetic routes starting from commercially available indole precursors. A plausible synthetic workflow is outlined below, based on established methods for the synthesis of related indole derivatives.[3][4]
General Synthetic Workflow
The synthesis of indole-4-carboxamides and their corresponding carboximidamides generally involves the initial formation of a 4-cyanoindole intermediate, followed by conversion to the desired functional group.
Caption: A generalized synthetic workflow for 1-methyl-1H-indole-4-carboximidamide.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example for the synthesis of 1-methyl-1H-indole-4-carboxamide, a key precursor to the target compound.
Step 1: Synthesis of 1-methyl-1H-indole-4-carboxylic acid
A common route to 1-methyl-1H-indole-4-carboxylic acid involves the hydrolysis of its corresponding methyl ester.[5]
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Dissolve methyl 1-methyl-1H-indole-4-carboxylate in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the product to obtain 1-methyl-1H-indole-4-carboxylic acid.
Step 2: Synthesis of 1-methyl-1H-indole-4-carboxamide
The conversion of the carboxylic acid to the carboxamide can be achieved through standard amide coupling reactions.[3][6]
-
Suspend 1-methyl-1H-indole-4-carboxylic acid in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Introduce the amine source, such as ammonia or an ammonium salt.
-
Stir the reaction at room temperature overnight.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography to yield 1-methyl-1H-indole-4-carboxamide.[7]
Step 3: Conversion to 1-methyl-1H-indole-4-carboximidamide
The final conversion of the carboxamide to the carboximidamide can be accomplished through various methods, often involving dehydration and subsequent reaction with an amine or ammonia equivalent.
Potential Biological Activities and Therapeutic Applications
While direct biological data for 1-methyl-1H-indole-4-carboximidamide is limited, the broader class of indole carboxamides has been extensively investigated for various therapeutic applications.[8][9][10]
Kinase Inhibition
A significant area of research for indole carboxamides is their potential as kinase inhibitors.[8][9][10][11][12] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.
Bruton's Tyrosine Kinase (Btk) Inhibition: Several patents disclose indole carboxamide compounds as potent inhibitors of Bruton's tyrosine kinase (Btk).[8][9][10][11][12] Btk is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.
Caption: Hypothesized mechanism of action of 1-methyl-1H-indole-4-carboximidamide as a Btk inhibitor.
Antimicrobial and Antiparasitic Activity
Indole derivatives have a long history as antimicrobial agents.[1][13] The indole-2-carboxamide scaffold, in particular, has been optimized for activity against various pathogens.
Anti-Trypanosoma cruzi Activity: Research has shown that substituted indole-2-carboxamides exhibit activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[14]
General Antimicrobial Activity: The aminoguanidinium moiety present in some indole derivatives has been associated with potent antibacterial activities.[13] This suggests that 1-methyl-1H-indole-4-carboximidamide, which contains a related functional group, may also possess antimicrobial properties.
Anticancer Activity
Beyond kinase inhibition, indole carboxamides have demonstrated broader anticancer effects. Studies have explored their ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.[3][15] The precise mechanisms often involve the modulation of multiple cellular targets.[3]
Future Directions and Conclusion
1-methyl-1H-indole-4-carboximidamide represents a promising yet underexplored molecule within the medicinally significant class of indole carboxamides. Based on the extensive research into structurally similar compounds, it is plausible that this compound and its derivatives could exhibit valuable biological activities, particularly as kinase inhibitors or antimicrobial agents.
Future research should focus on the definitive synthesis and purification of 1-methyl-1H-indole-4-carboximidamide, followed by comprehensive in vitro and in vivo screening to elucidate its biological activity profile and mechanism of action. The development of a robust synthetic route will be crucial for generating analogs and performing structure-activity relationship (SAR) studies to optimize its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
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- de Souza, T. B., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 57(15), 6447–6461.
- Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5268.
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- Shafique, Z., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(1), 036-053.
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- Di Mola, A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(11), 3321.
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- Chen, Y.-L., et al. (2012). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
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